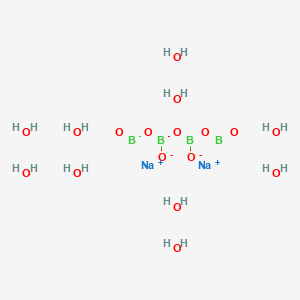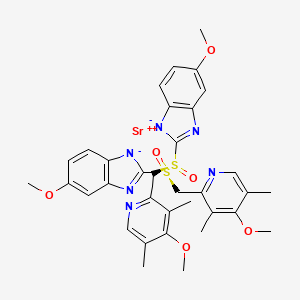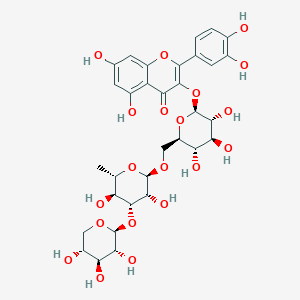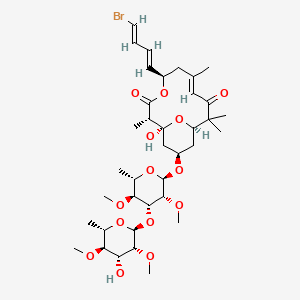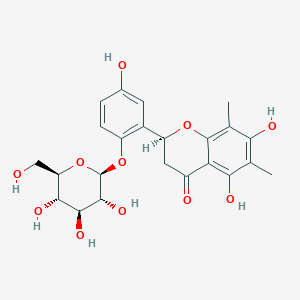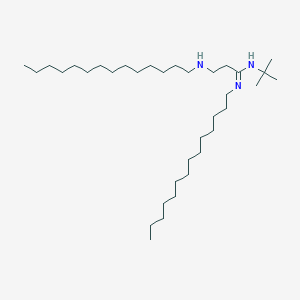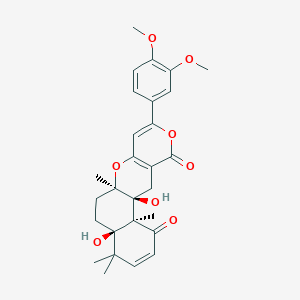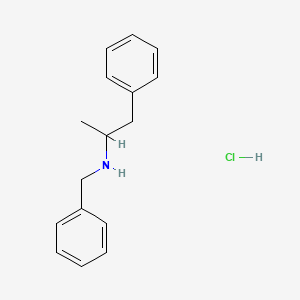
N-benzyl-1-phenylpropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1-phenylpropan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1085-43-4 . It has a molecular weight of 261.79 . It is a powder in physical form .
Synthesis Analysis
The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) . Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon . The catalysts were easily removed from the reaction mixture and reusable . Deprotected amines were obtained in excellent yields without an additional neutralization process .Molecular Structure Analysis
The Inchi Code for “N-benzyl-1-phenylpropan-2-amine hydrochloride” is1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H . Physical And Chemical Properties Analysis
“N-benzyl-1-phenylpropan-2-amine hydrochloride” is a powder in physical form . It has a molecular weight of 261.79 . The storage temperature is room temperature .Applications De Recherche Scientifique
Transaminase-Mediated Synthesis
“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Pharmaceutical Applications
This compound is relevant in the pharmaceutical industry. It can be used in the synthesis of drugs for the treatment of various conditions. For example, it can be used in the production of drugs for the treatment of obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia .
Production of Enantiomerically Pure Amines
“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in the production of enantiomerically pure amines. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity .
Biocatalytic Approaches
This compound can be used in biocatalytic approaches for the synthesis of enantiopure amines. These methods are appealing alternatives for the synthesis of enantiopure amines as they usually operate with chiral auxiliaries or metal complexes with chiral ligands and sometimes suffer from low enantioselectivity and low atom efficiency .
Asymmetric Synthesis
“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in asymmetric synthesis, a method that produces one enantiomer preferentially. This is important in the production of pharmaceuticals, as different enantiomers of a drug can have different biological activities .
Kinetic Resolution
This compound can be used in kinetic resolution, a method of separating enantiomers based on their different reaction rates. This is a valuable technique in the production of enantiomerically pure compounds .
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZVDMDDHHROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501064 |
Source


|
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(1-phenylpropan-2-yl)amine hydrochloride | |
CAS RN |
1085-43-4 |
Source


|
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

